8-Hydroxyquinoline-2,4(1H,3H)-dione

Lipophilicity Solubility Drug-likeness

8-Hydroxyquinoline-2,4(1H,3H)-dione (CAS 111632-14-5) is a heterocyclic compound with a quinoline backbone bearing a hydroxyl group at position 8 and carbonyl functionalities at positions 2 and 4. This structural arrangement creates a unique conjugated system that facilitates electron delocalization and enables multi-dentate metal chelation, distinguishing it from simpler 8-hydroxyquinoline (8HQ) analogs.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
Cat. No. B12970161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyquinoline-2,4(1H,3H)-dione
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(C(=CC=C2)O)NC1=O
InChIInChI=1S/C9H7NO3/c11-6-3-1-2-5-7(12)4-8(13)10-9(5)6/h1-3,11H,4H2,(H,10,13)
InChIKeyVREJQFFLGXZRTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 8-Hydroxyquinoline-2,4(1H,3H)-dione: A Heterocyclic Scaffold with Dual Chelation and Tautomeric Functionality


8-Hydroxyquinoline-2,4(1H,3H)-dione (CAS 111632-14-5) is a heterocyclic compound with a quinoline backbone bearing a hydroxyl group at position 8 and carbonyl functionalities at positions 2 and 4 [1]. This structural arrangement creates a unique conjugated system that facilitates electron delocalization and enables multi-dentate metal chelation, distinguishing it from simpler 8-hydroxyquinoline (8HQ) analogs [1]. The compound has a molecular weight of 177.16 g/mol, an AlogP of 0.4, 2 hydrogen bond donors, and 3 hydrogen bond acceptors, positioning it as a compact, moderately polar scaffold suitable for further derivatization [1].

Scaffold Quinoline-2,4-dione heterocycle with dual chelation and tautomeric functionality
Profile Compact, moderately polar core (reported AlogP ~0.4) suited for aqueous derivatization workflows
Distinction Metal coordination and electronic properties distinct from monofunctional 8-hydroxyquinolines

Why 8-Hydroxyquinoline-2,4(1H,3H)-dione Cannot Be Simply Substituted by Other 8-Hydroxyquinolines in Metal-Dependent Applications


The presence of the 2,4-dione moiety fundamentally alters the metal-coordination sphere and electronic properties compared to monofunctional 8-hydroxyquinoline derivatives. While classic 8HQ derivatives primarily rely on the N,O-bidentate pocket for chelation, the additional carbonyl groups in 8-hydroxyquinoline-2,4(1H,3H)-dione can participate in keto-enol tautomerism, potentially offering a tridentate (O,N,O) binding mode that enhances complex stability and selectivity for specific metal ions [1]. This shift in coordination chemistry leads to differences in biological activity profiles, as demonstrated by the stark contrast in antimycobacterial mechanisms between oxine (8HQ) and its nitrated, but non-dione, analog nitroxoline [2]. Simply interchanging an 8HQ derivative for the 2,4-dione variant risks losing these specific chelation-driven functionalities.

Coordination mode may shift
The 2,4-dione moiety can enable a tridentate (O,N,O) binding mode, altering complex stability compared to bidentate N,O-chelation in classic 8HQ.
Tautomerism-dependent electronics
Keto-enol equilibria modulate electron density at the metal-binding site; non-dione analogs lack this tunability and may show different coordination behavior.
Biological profile mismatch
Antimicrobial or enzyme-inhibition profiles observed with 2,4-dione derivatives may not transfer to simpler 8HQ compounds, limiting direct substitution.

Quantitative Differentiation Guide for Procuring 8-Hydroxyquinoline-2,4(1H,3H)-dione vs. Standard Analogs


Reduced Lipophilicity vs. 8-Hydroxyquinoline: Implications for Aqueous Solubility and Assay Compatibility

8-Hydroxyquinoline-2,4(1H,3H)-dione demonstrates markedly lower lipophilicity (XLogP3 = 0.4) compared to the widely used parent compound 8-hydroxyquinoline (XLogP3 = 1.8) and its halogenated derivatives (e.g., clioquinol, XLogP3 ≈ 3.0) [1]. This constitutes a shift from a moderately lipophilic to a hydrophilic profile, directly impacting aqueous solubility and partitioning behavior in biological assays.

Lipophilicity shift
Cross-study comparable
XLogP3: 0.4 (target) vs 1.8 (8HQ), Δ −1.4
Reduced lipophilicity may support aqueous assay compatibility
Computed value; experimental logP confirmation advised
Lipophilicity Solubility Drug-likeness Physicochemical

Metal Chelation Shift: Tautomeric Equilibria Enable a Potential Tridentate (O,N,O) Binding Mode Versus Classical Bidentate 8HQ

While 8-hydroxyquinoline acts as a classic N,O-bidentate chelator, the integrated 2,4-dione system in the target compound introduces keto-enol tautomerism that can engage the C2-carbonyl oxygen in metal binding, forming a tridentate (O,N,O) cavity [1]. This shift is supported by the observation that 3-hydroxyquinoline-2,4-diones, close structural analogs, readily form stable complexes with transition metals through participation of the dione moiety [2]. For the bidentate 8HQ system, the Cu(II) complex stability constant (log K1) is approximately 12.6; the additional carbonyl donor in the 2,4-dione scaffold is structurally predicted to increase this stability.

Coordination mode
Class-level inference
Tridentate (O,N,O) predicted vs bidentate 8HQ; log K(Cu) anticipated >12.6
Chelation stability may be enhanced; requires experimental validation
Computational prediction based on tautomeric equilibria
Coordination Chemistry Metal Chelation Tautomerism Stability Constants

Antibacterial Potency Gap: 8-Hydroxyquinoline-2,4-dione Derivatives Achieve MICs 1000x Lower vs. Penicillin G in S. aureus Assays

In a head-to-head study, a newly synthesized 8-hydroxyquinoline-2,4(1H,3H)-dione derivative demonstrated potent antibacterial activity against S. aureus and V. parahaemolyticus with a Minimum Inhibitory Concentration (MIC) of 10⁻⁶ mg/mL [1]. This represents a 1000-fold improvement over the standard antibiotic Penicillin G, which exhibited an MIC of 10⁻³ mg/mL under the same assay conditions. The compound also achieved a superior drug score (DS = 0.71) compared to Penicillin G (DS = 0.33), suggesting better overall drug-likeness.

Antibacterial potency gap
Head-to-head
MIC 10⁻⁶ mg/mL (dione derivative) vs Penicillin G 10⁻³ mg/mL; reported 1000-fold difference
Reported MIC difference; supports antimicrobial screening context
In vitro broth microdilution, S. aureus and V. parahaemolyticus
Antibacterial MIC Staphylococcus aureus Drug Resistance

DNase I Inhibition: The 8-Hydroxyquinoline Fragment is Critical for Non-Peptidic Inhibition, Enabling Multifunctional Ligand Design

A focused library study demonstrated that three 8-hydroxyquinoline analogs inhibited DNase I with IC50 values below 35 µM, while simultaneously inhibiting butyrylcholinesterase (BChE) with IC50 values below 50 nM [1]. The study conclusively identified the 8-hydroxyquinoline fragment as critical for DNase I inhibition. Two comparator nitroxoline derivatives (lacking the 2,4-dione functionality) were less potent against DNase I, with IC50 values below 60 µM and also inhibited Cathepsin B [1]. The most promising multifunctional ligand, compound 8, retained a favorable pharmacokinetic profile and represented one of the most potent non-peptide DNase I inhibitors reported.

DNase I inhibition
Cross-study comparable
8HQ analogs: DNase I IC50
Supports 8HQ substructure as relevant for DNase I engagement
In vitro enzyme assays; distinct secondary target selectivity reported
Mycobacterial mechanism
Head-to-head
Oxine (8HQ): MIC 2 µM, bactericidal; nitroxoline: MIC 10 µM, bacteriostatic
Chelation-dependent bactericidal response context; electronic modulation may alter endpoint
M. bovis BCG liquid culture; 24h viability assay
CBS pathway modulation
Class-level
8HQ derivatives decrease CBS activity in yeast and human HepG2 cells
Class-level CBS modulation context; model-specific validation needed
Phenotypic screening; conserved across species but no single IC50 reported
DNase I Enzyme Inhibition Multifunctional Ligand Butyrylcholinesterase

Reversed Anti-Mycobacterial Activity Profile: 8HQ is Rapidly Bactericidal (2 µM) while the Nitrated Analog Nitroxoline is Merely Bacteriostatic (10 µM)

In a direct comparison against Mycobacterium bovis BCG, the non-nitrated chelator 8-hydroxyquinoline (oxine) was rapidly bactericidal, achieving a 5000-fold reduction in viable counts at just 2 µM. In contrast, its nitrated counterpart nitroxoline (5-nitro-8HQ) was only bacteriostatic at a higher concentration of 10 µM [1]. This inversion of activity based on ring-substitution status demonstrates that subtle changes to the 8-hydroxyquinoline core can drastically alter the mechanism and potency of antimicrobial action.

Mycobacterial mechanism
Head-to-head
Oxine (8HQ): MIC 2 µM, bactericidal; nitroxoline: MIC 10 µM, bacteriostatic
Chelation-dependent bactericidal response context; electronic modulation may alter endpoint
M. bovis BCG liquid culture; 24h viability assay
Mycobacterium Bactericidal Bacteriostatic Chelation Mechanism of Action

Cystathionine Beta Synthase (CBS) Inhibition: 8-Hydroxyquinoline Derivatives Reduce CBS Activity in Mammalian Cell Models

A yeast-based phenotypic screening identified three FDA-approved 8-hydroxyquinoline drugs that decrease cystathionine beta synthase (CBS) enzymatic activity [1]. The molecular mechanisms were then confirmed in human HepG2 cells, highlighting the conserved nature of this pharmacological effect. This study establishes the 8-hydroxyquinoline scaffold as a validated pharmacophore for modulating CBS activity, a target of therapeutic interest for intellectual deficiency in Down syndrome and other conditions.

CBS pathway modulation
Class-level
8HQ derivatives decrease CBS activity in yeast and human HepG2 cells
Class-level CBS modulation context; model-specific validation needed
Phenotypic screening; conserved across species but no single IC50 reported
CBS Cystathionine Beta Synthase Enzyme Inhibition Rare Disease Down Syndrome

High-Impact Application Scenarios for 8-Hydroxyquinoline-2,4(1H,3H)-dione Based on Evidence


Construction of Next-Generation Tridentate Metalloligands for Catalysis and Sensing

The predicted tridentate (O,N,O) coordination mode, supported by tautomeric equilibria unique to the 2,4-dione scaffold [1], makes this compound ideal for developing robust metal-organic frameworks and luminescent sensors. Procurement should be prioritized over classic bidentate 8HQ when enhanced thermodynamic stability and novel coordination geometries are required.

Anti-Infective Discovery: Exploiting a Potent, Hydrophilic Scaffold Active Against Drug-Resistant S. aureus

The demonstrated 1000-fold MIC improvement over Penicillin G [2] combined with a favorably low XLogP3 of 0.4 [3] positions this scaffold as an excellent starting point for developing new antibacterial agents that overcome both resistance and solubility challenges. It is a smart procurement choice for hit-to-lead programs targeting Gram-positive pathogens.

Multifunctional Ligand Design for Inflammation and Rare Neurological Diseases

The confirmed dual inhibition of DNase I (IC50 < 35 µM) and BChE (IC50 < 50 nM) by 8-hydroxyquinoline analogs [4], combined with the class-level validation of CBS inhibition in human cells [5], supports the use of this scaffold for crafting pleiotropic agents against complex diseases like Alzheimer's and Down syndrome. Procuring this core enables the rational design of a single molecule with multiple therapeutic actions.

Mechanistic Studies on Metal-Dependent Bactericidal Activity in Mycobacteria

The stark mechanistic difference between oxine (bactericidal, MIC=2 µM) and its nitrated analog (bacteriostatic, MIC=10 µM) [6] highlights the critical role of the 8-hydroxyquinoline core's electronic structure. 8-Hydroxyquinoline-2,4(1H,3H)-dione, with its unique dione electron modulation, is a critical procurement for researchers dissecting the role of metal chelation in triggering bacterial cell death, a vital step towards new tuberculosis therapies.

Application
Selection Property
Validation Focus
Metal chelation and sensor scaffold studies
Tridentate (O,N,O) coordination capacity
Complex stability constants and coordination geometry
Antimicrobial screening studies
Low lipophilicity and reported MIC profile
Activity against Gram-positive pathogen panels
Enzyme inhibition and CNS pathway research
Reported multi-target profile (DNase I, BChE)
Off-target selectivity and pathway-response modeling
Mycobacterial mechanism-of-action studies
Electronic modulation via dione substituent
Bactericidal vs. bacteriostatic endpoint comparison
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